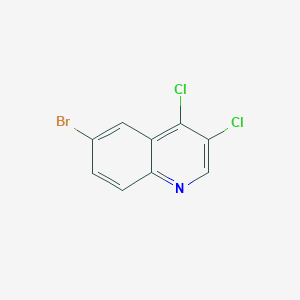

6-溴-3,4-二氯喹啉

描述

6-Bromo-3,4-dichloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms on the quinoline nucleus can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of halogenated quinolines, such as 6-bromoquinoline derivatives, can be achieved through various synthetic routes. The Friedländer approach is one method, where nitration of 3-bromobenzaldehyde followed by reduction and condensation with ketones yields 6-bromoquinoline derivatives . Another method involves the Knorr synthesis, which uses a condensation between β-keto esters and 4-bromoaniline, followed by cyclization to produce 6-bromoquinolin-2(1H)-one . Additionally, the Skraup reaction has been employed to synthesize 6-bromoquinoline from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions10.

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms at specific positions. For instance, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and exhibits hydrogen bonding and π-stacking interactions . These structural features are crucial for the compound's interaction with biological targets and can influence its pharmacological properties.

Chemical Reactions Analysis

Halogenated quinolines can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, 6-bromoquinoline derivatives can be dimerized using Ni(0) to form biquinolines or can be modified under Sonogashira conditions to afford 6-alkynyl derivatives . The reactivity of these compounds can also be exploited in the synthesis of complex molecules, such as the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-3,4-dichloroquinoline are influenced by the halogen substituents. These compounds typically have high emission quantum yields, as indicated by the optical properties of 6,6'-biquinolines . The presence of bromine and chlorine atoms can also affect the boiling point, melting point, solubility, and stability of the compound. The electronic effects of the halogens can influence the acidity of protons adjacent to the nitrogen atom in the quinoline ring, potentially affecting the compound's behavior in acid-base reactions.

科学研究应用

合成和化学应用

- 6-溴-3,4-二氯喹啉已被用于各种化学合成中。例如,一项研究探讨了6-溴-4-甲基喹啉-2(1H)-酮的Knorr合成,这是6-溴喹啉的衍生物,详细介绍了合成过程并优化了特定反应的条件(Wlodarczyk et al., 2011)。另一种合成涉及6-溴-3-[2-(6-溴-2-甲氧基喹啉-3-基)-1,2-二苯基乙基]-2-甲氧基喹啉,这是一种抗结核药物衍生物(Sun Tie-min, 2009)。

药理研究

- 药理学研究导致了使用6-溴-3,4-二氯喹啉开发各种化合物。例如,一项研究合成了6-溴喹唑啉酮衍生物,以其抗炎、镇痛和抗菌活性而闻名(Ch. Rajveer et al., 2010)。此外,一些含溴基的4-苯胺喹唑啉衍生物已被评估其对细胞毒性、基因毒性和抗蛋白酶作用的影响,表明具有潜在的抗癌特性(Jantová等,2001)。

生物评价

- 对各种喹啉衍生物进行了生物评价,包括含溴基的衍生物,以评估其作为抗癌药物的潜力。一项研究发现,6-溴-5-硝基喹啉对某些癌细胞系表现出显著的抗增殖活性(Köprülü等,2018)。

抗微生物活性

- 喹啉衍生物已被研究其抗微生物特性。合成和表征了2-甲基-3-氨基喹唑啉-4(3H)-酮席夫碱,其中包括6-溴-2-甲基喹唑啉,显示出显著的抗微生物和其他生物活性(Sahu et al., 2008)。

属性

IUPAC Name |

6-bromo-3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDBPPHFTFARAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590585 | |

| Record name | 6-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927801-17-0 | |

| Record name | 6-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

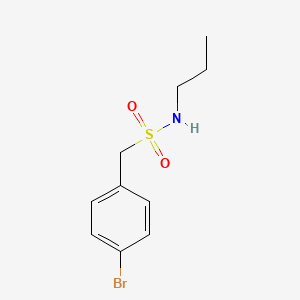

![1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B1287877.png)